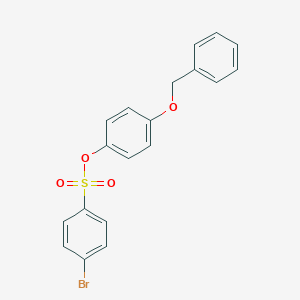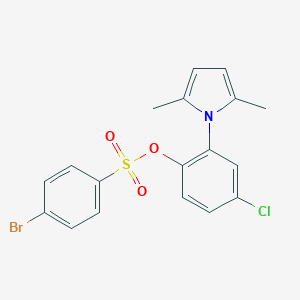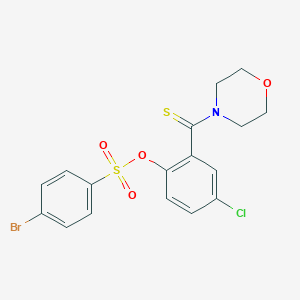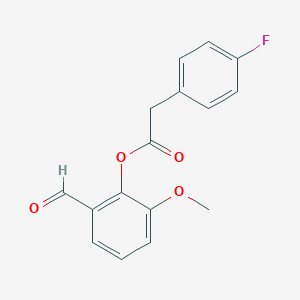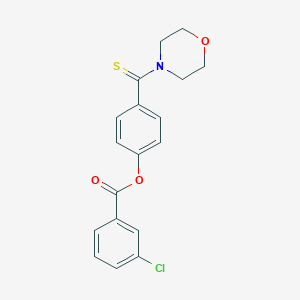
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate, also known as MPTCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of enzyme activity. However, more research is needed to fully understand the effects of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in lab experiments is its potential therapeutic applications in cancer treatment. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate, including:
1. Further studies on the mechanism of action of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate to better understand its therapeutic potential.
2. Clinical trials to evaluate the safety and efficacy of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in humans.
3. Development of new derivatives of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate with improved therapeutic properties.
4. Investigation of the potential use of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in combination with other cancer treatments.
5. Exploration of the use of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in other diseases and conditions.
Conclusion
In conclusion, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer treatment. While more research is needed to fully understand its mechanism of action and potential side effects, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate represents a promising candidate for further investigation.
Métodos De Síntesis
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with 3-chlorobenzoic acid. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
Nombre del producto |
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate |
|---|---|
Fórmula molecular |
C18H16ClNO3S |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
[4-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C18H16ClNO3S/c19-15-3-1-2-14(12-15)18(21)23-16-6-4-13(5-7-16)17(24)20-8-10-22-11-9-20/h1-7,12H,8-11H2 |
Clave InChI |
TVVNBJFEUWKXEC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Solubilidad |
0.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
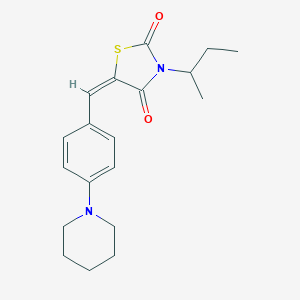
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
